molecular formula C12H21NO2 B13192807 4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13192807
M. Wt: 211.30 g/mol
InChI Key: KPBBMOZZBUNZBD-UHFFFAOYSA-N
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Description

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 3-methylcyclohexyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid can be achieved through organocatalytic enantioselective Michael addition reactions. One method involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. This reaction yields highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target molecules. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: A simpler analog without the 3-methylcyclohexyl group.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

4-(3-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and drugs .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-(3-methylcyclohexyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12(14)15/h8-11,13H,2-7H2,1H3,(H,14,15)

InChI Key

KPBBMOZZBUNZBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2CNCC2C(=O)O

Origin of Product

United States

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